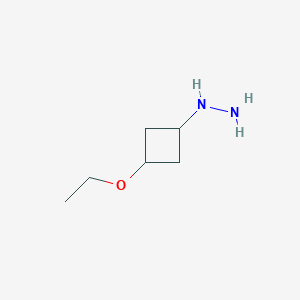
(3-Ethoxycyclobutyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Éthoxycyclobutyl)hydrazine est un composé organique de formule moléculaire C6H14N2O. Il s'agit d'un liquide incolore à jaune pâle connu pour sa structure chimique et ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(3-Éthoxycyclobutyl)hydrazine implique généralement des voies de synthèse organique. Une méthode courante consiste à faire réagir la cyclobutanone avec de l'alcool éthylique en présence d'un dérivé d'hydrazine. Les conditions réactionnelles nécessitent souvent un environnement contrôlé avec des températures et des solvants spécifiques pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de l'(3-Éthoxycyclobutyl)hydrazine peut impliquer des techniques de synthèse organique à grande échelle. Ces méthodes sont conçues pour optimiser le rendement et la pureté tout en maintenant la rentabilité. Le processus comprend souvent des étapes telles que la distillation, la cristallisation et la purification pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(3-Éthoxycyclobutyl)hydrazine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les agents alkylants.
Réactifs et conditions courants
Les réactions de l'(3-Éthoxycyclobutyl)hydrazine nécessitent généralement des réactifs et des conditions spécifiques. Par exemple, les réactions d'oxydation peuvent nécessiter des conditions acides ou basiques, tandis que les réactions de réduction peuvent nécessiter des conditions anhydres pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'(3-Éthoxycyclobutyl)hydrazine peut produire des dérivés de cyclobutanone, tandis que la réduction peut produire des cyclobutylamines.
Applications de la recherche scientifique
(3-Éthoxycyclobutyl)hydrazine a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Il est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'(3-Éthoxycyclobutyl)hydrazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes ou comme un modulateur de voies de signalisation spécifiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
(3-Ethoxycyclobutyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Ethoxycyclobutyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à l'(3-Éthoxycyclobutyl)hydrazine comprennent :
Cyclobutylhydrazine : Un composé avec une structure cyclique cyclobutane similaire mais sans le groupe éthoxy.
Éthoxyhydrazine : Un composé avec un groupe éthoxy attaché à une fraction d'hydrazine mais sans le cycle cyclobutane.
Unicité
(3-Éthoxycyclobutyl)hydrazine est unique en raison de sa combinaison d'un cycle cyclobutane et d'un groupe éthoxy attaché à une fraction d'hydrazine. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la différencient des autres composés similaires.
Propriétés
Numéro CAS |
1820583-39-8 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(3-ethoxycyclobutyl)hydrazine |
InChI |
InChI=1S/C6H14N2O/c1-2-9-6-3-5(4-6)8-7/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
QSNOVFKYDUZEOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



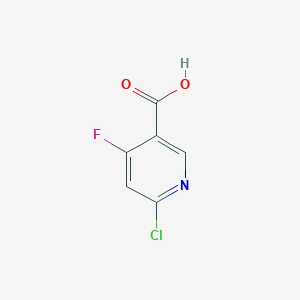
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
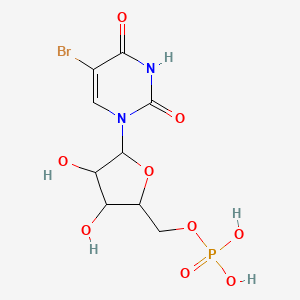
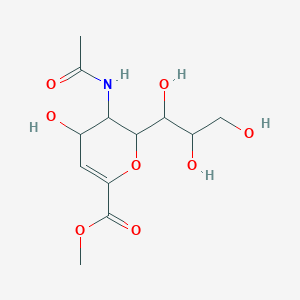


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
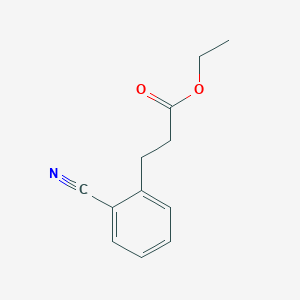
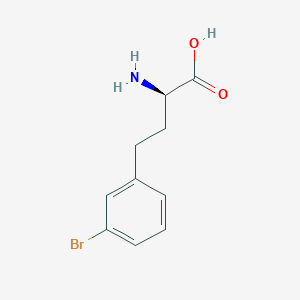
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

